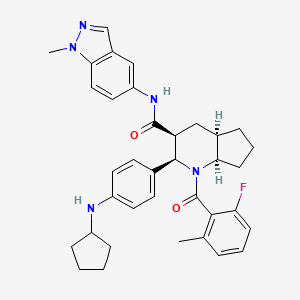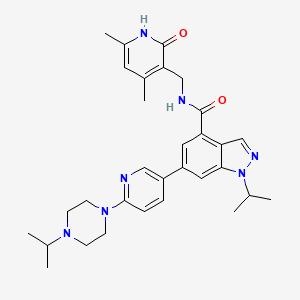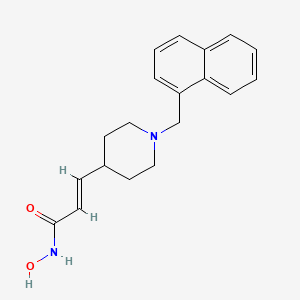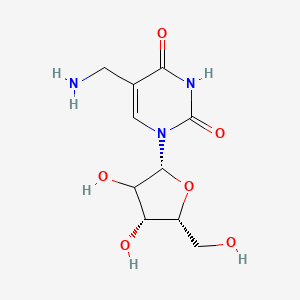
Fmoc-(FmocHmb)Phe-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is widely used in solid-phase peptide synthesis (SPPS) due to its ability to inhibit aggregation of difficult peptides, leading to products of increased purity . The compound is characterized by the presence of the fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protecting group for amines during peptide synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(FmocHmb)Phe-OH involves the protection of the amine group of phenylalanine with the Fmoc group. This can be achieved by reacting phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The Hmb (2-Fmoc-oxy-4-methoxybenzyl) group is introduced to further protect the amide bonds, preventing aggregation during peptide synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-(FmocHmb)Phe-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group is removed using a base such as piperidine, forming a stable adduct with the dibenzofulvene byproduct.
Substitution Reactions: The compound can undergo substitution reactions where the Fmoc group is replaced with other functional groups.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc group during peptide synthesis.
Sodium Bicarbonate: Used as a base in the initial protection of the amine group.
Major Products Formed
The major products formed from these reactions include the deprotected phenylalanine derivative and the dibenzofulvene byproduct .
Wissenschaftliche Forschungsanwendungen
Fmoc-(FmocHmb)Phe-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, particularly in SPPS.
Biology: Facilitates the study of protein-protein interactions and the development of peptide-based drugs.
Medicine: Used in the design of therapeutic peptides and the study of disease mechanisms.
Industry: Employed in the production of high-purity peptides for various industrial applications.
Wirkmechanismus
The mechanism of action of Fmoc-(FmocHmb)Phe-OH involves the protection of the amine group of phenylalanine with the Fmoc group, preventing unwanted side reactions during peptide synthesis. The Hmb group further stabilizes the compound by inhibiting aggregation of the peptide chains . This allows for the efficient synthesis of high-purity peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Phe-OH: A simpler derivative of phenylalanine with only the Fmoc group.
Fmoc-Homophe-OH: A derivative with a longer carbon chain.
Uniqueness
Fmoc-(FmocHmb)Phe-OH is unique due to the presence of both the Fmoc and Hmb groups, which provide enhanced protection and stability during peptide synthesis . This makes it particularly useful for synthesizing difficult peptides that are prone to aggregation .
Eigenschaften
Molekularformel |
C47H39NO8 |
|---|---|
Molekulargewicht |
745.8 g/mol |
IUPAC-Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C47H39NO8/c1-53-32-24-23-31(44(26-32)56-47(52)55-29-42-39-21-11-7-17-35(39)36-18-8-12-22-40(36)42)27-48(43(45(49)50)25-30-13-3-2-4-14-30)46(51)54-28-41-37-19-9-5-15-33(37)34-16-6-10-20-38(34)41/h2-24,26,41-43H,25,27-29H2,1H3,(H,49,50)/t43-/m0/s1 |
InChI-Schlüssel |
XWWTUXHERVBEHS-QLKFWGTOSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)CN([C@@H](CC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Kanonische SMILES |
COC1=CC(=C(C=C1)CN(C(CC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)

![5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12397916.png)
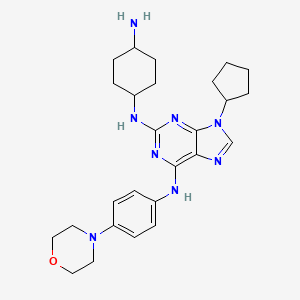
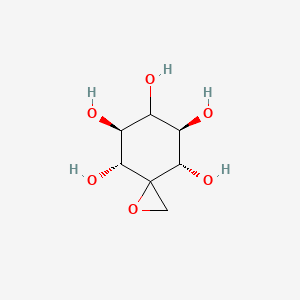

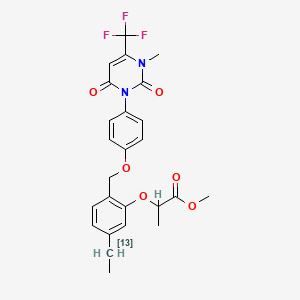
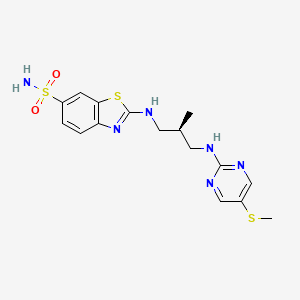
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B12397956.png)
